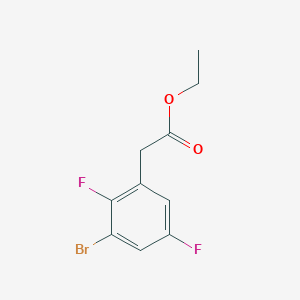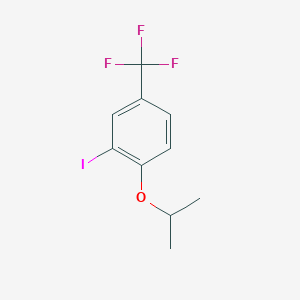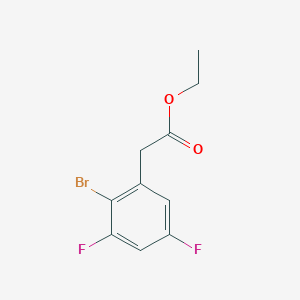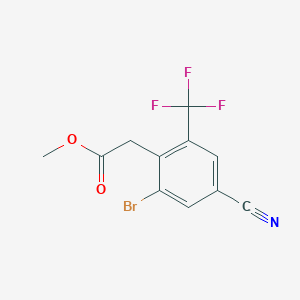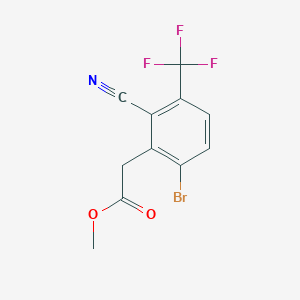
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate (MBTPA) is an organic compound that has been widely used in research applications due to its unique properties. MBTPA is a versatile reagent that can be used for a variety of applications such as synthesis, chemical analysis, and drug development. MBTPA is a key component in many reactions and has been used in a variety of ways to advance scientific research.
Mechanism of Action
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate acts as a catalyst in the reaction of organic compounds. It functions by providing a nucleophilic site for the reaction to occur. This nucleophilic site is provided by the bromine atom, which is highly reactive and can react with other molecules in the reaction. The trifluoromethyl group also contributes to the reactivity of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate, as it provides an electron-withdrawing effect, which can increase the reactivity of the molecule.
Biochemical and Physiological Effects
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized from readily available starting materials. Additionally, Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate is highly reactive and can be used in a variety of reactions, making it a versatile reagent. However, Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate is also sensitive to moisture and light, which can limit its use in certain experiments.
Future Directions
The potential applications of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate are vast and there are many potential future directions for research. One potential direction is the development of new and improved synthetic methods for the production of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate. Additionally, further research is needed to explore the potential therapeutic applications of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate, such as its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to explore the potential of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate as an inhibitor of enzyme activity and its potential use in drug development. Finally, further research is needed to explore the potential of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate as a catalyst for the synthesis of polymers and other compounds.
Scientific Research Applications
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals and natural products. Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate has also been used as a catalyst in the synthesis of polymers and as a reagent for the analysis of biomolecules. Additionally, Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate has been used in the development of drugs and in the study of biological processes.
properties
IUPAC Name |
methyl 2-[6-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-7(5-16)8(11(13,14)15)2-3-9(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWRLNIRKOKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



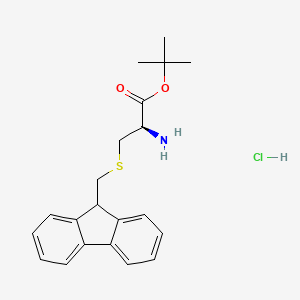
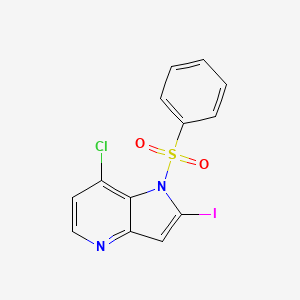
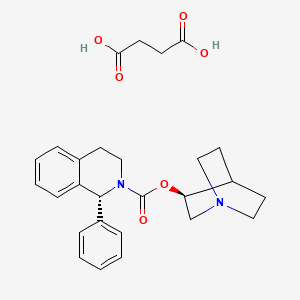

![(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile](/img/structure/B1414322.png)
![2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide](/img/structure/B1414324.png)
![1-[4-(2-Ethoxy-2-oxoethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1414325.png)
